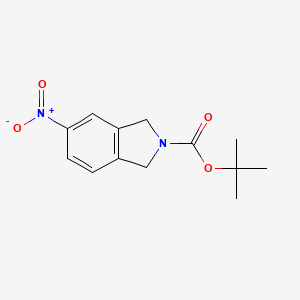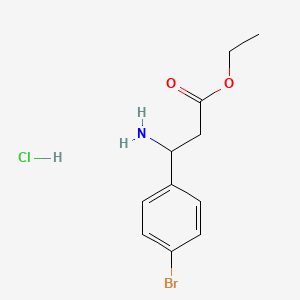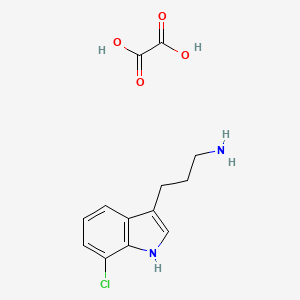
Acide 1-benzoxépine-4-carboxylique
Vue d'ensemble
Description
1-Benzoxepine-4-carboxylic acid is an organic compound with the molecular formula C11H8O3 It belongs to the class of benzoxepines, which are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Applications De Recherche Scientifique
1-Benzoxepine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential use in developing new pharmaceuticals with specific therapeutic effects.
Industry: While its industrial applications are limited, it can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Benzoxepin derivatives have been evaluated for their sedative-hypnotic effect, suggesting potential interaction with central nervous system receptors .
Mode of Action
It’s worth noting that benzoxepin derivatives have shown to induce sleep in mice, indicating a potential interaction with gaba (γ-aminobutyric acid) receptors . GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to hyperpolarization of neurons, reducing neuronal excitability .
Result of Action
Benzoxepin derivatives have demonstrated sedative-hypnotic effects in animal models . This suggests that 1-Benzoxepine-4-carboxylic acid may have similar effects, potentially through modulation of GABAergic neurotransmission .
Analyse Biochimique
Biochemical Properties
1-Benzoxepine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzodiazepine receptors, which are involved in the modulation of the GABA (gamma-aminobutyric acid) neurotransmitter system . This interaction can lead to sedative and hypnotic effects. Additionally, 1-Benzoxepine-4-carboxylic acid may inhibit or activate certain enzymes, influencing various metabolic pathways.
Cellular Effects
1-Benzoxepine-4-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, leading to changes in neuronal chloride ion flux . This modulation can result in sedative, anxiolytic, and anticonvulsant effects. Furthermore, 1-Benzoxepine-4-carboxylic acid may impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 1-Benzoxepine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to benzodiazepine receptors, which are coupled with GABA receptors in the central nervous system . This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, 1-Benzoxepine-4-carboxylic acid may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzoxepine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzoxepine-4-carboxylic acid can maintain its activity over extended periods, but its effects may diminish due to degradation . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzoxepine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. Toxicity studies have shown that excessive doses of 1-Benzoxepine-4-carboxylic acid can cause adverse effects on the central nervous system and other organs.
Metabolic Pathways
1-Benzoxepine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to changes in neurotransmitter levels and neuronal activity . Additionally, 1-Benzoxepine-4-carboxylic acid can affect the metabolism of other compounds by altering enzyme activity and metabolic pathways.
Transport and Distribution
The transport and distribution of 1-Benzoxepine-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 1-Benzoxepine-4-carboxylic acid can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
1-Benzoxepine-4-carboxylic acid’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 1-Benzoxepine-4-carboxylic acid can also affect its interactions with other biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoxepine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzoxepine derivatives with appropriate reagents. For example, a mixture of a benzoxepine derivative, an aromatic aldehyde, and anhydrous sodium acetate in glacial acetic acid can be refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for 1-Benzoxepine-4-carboxylic acid are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoxepine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the benzoxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and organometallic compounds, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepine oxides, while reduction can produce reduced benzoxepine derivatives.
Comparaison Avec Des Composés Similaires
Benzoxepine: The parent compound of 1-Benzoxepine-4-carboxylic acid, which lacks the carboxylic acid functional group.
Benzodiazepines: A class of compounds with similar sedative-hypnotic effects but different chemical structures.
Phenazines: Compounds with a similar heterocyclic structure but different functional groups and properties.
Uniqueness: 1-Benzoxepine-4-carboxylic acid is unique due to its specific chemical structure, which combines the benzoxepine ring with a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-benzoxepine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-5-6-14-10-4-2-1-3-8(10)7-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXCMLDLILCXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923169-40-8 | |
| Record name | 1-benzoxepine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)










